molecular formula C11H12N2O B13174946 4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol CAS No. 123532-19-4

4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol

Cat. No.: B13174946
CAS No.: 123532-19-4
M. Wt: 188.23 g/mol
InChI Key: NXLDEMFHDXRWEV-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a methyl group attached to the phenol ring and a pyrazole ring substituted at the 3-position with a methyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenol with 3-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the reaction rate and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol can be compared with other similar compounds, such as:

    4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol: This compound has a phenyl group instead of a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.

    2-(1H-Pyrazol-3-yl)phenol: Lacks the methyl group on the phenol ring, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

123532-19-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-2-(1-methylpyrazol-3-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-3-4-11(14)9(7-8)10-5-6-13(2)12-10/h3-7,14H,1-2H3

InChI Key

NXLDEMFHDXRWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN(C=C2)C

Origin of Product

United States

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